Unveiling Galacto-Dapagliflozin: A Technical Guide for Researchers
Unveiling Galacto-Dapagliflozin: A Technical Guide for Researchers
An In-depth Analysis of the Chemical Structure, Properties, and Synthesis of a Novel SGLT2 Inhibitor Analog
This technical guide provides a comprehensive overview of galacto-Dapagliflozin, a stereoisomer of the potent and selective sodium-glucose cotransporter 2 (SGLT2) inhibitor, Dapagliflozin. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its chemical structure, physicochemical and pharmacological properties, and methodologies for its synthesis and analysis.
Chemical Structure and Identification
Galacto-Dapagliflozin, systematically named (2S,3R,4R,5R,6R)-2-(4-Chloro-3-(4-ethoxybenzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol, is a C-aryl glycoside. It shares the same aglycone as Dapagliflozin but possesses a galacto-configuration in its sugar moiety, differing in the stereochemistry at the C4' position.
Chemical Identifiers:
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IUPAC Name: (2S,3R,4R,5R,6R)-2-(4-Chloro-3-(4-ethoxybenzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
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Molecular Formula: C21H25ClO6[1]
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CAS Number: 1408245-02-2[1]
Physicochemical and Pharmacological Properties
Galacto-Dapagliflozin exhibits distinct inhibitory activity against human sodium-glucose cotransporters 1 and 2 (hSGLT1 and hSGLT2). While it retains selectivity for hSGLT2, its potency and dissociation kinetics differ from its gluco-configured counterpart, Dapagliflozin.
| Property | Value | Transporter | Reference |
| Inhibitor Constant (Ki) | 25 nM | hSGLT2 | [3][4][5][6][7] |
| 25,000 nM | hSGLT1 | [3][4][5][6][7] | |
| Half-time off-rate (t1/2,Off) | ≈ 20–30 s | hSGLT2 | [3][4][5] |
| 1–2 s | hSGLT1 | [3][4][5] |
Experimental Protocols
Synthesis of Galacto-Dapagliflozin
The synthesis of galacto-Dapagliflozin can be achieved from Dapagliflozin through a multi-step process involving protection, epimerization, and deprotection. The following is a generalized protocol based on established methods for the synthesis of Dapagliflozin and its analogs.
Workflow for the Synthesis of Galacto-Dapagliflozin:
Caption: Synthetic workflow for galacto-Dapagliflozin from Dapagliflozin.
Methodology:
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Protection of Dapagliflozin: The hydroxyl groups of the glucose moiety of Dapagliflozin are protected, commonly through acetylation using acetic anhydride (B1165640) in the presence of a catalyst like pyridine. This prevents side reactions in subsequent steps.
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Oxidation at C4': The protected Dapagliflozin is subjected to an oxidation reaction to convert the C4' hydroxyl group into a ketone. This can be achieved using various oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane.
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Stereoselective Reduction: The resulting ketone is then stereoselectively reduced to yield the axial hydroxyl group characteristic of the galactose configuration. This is a critical step, and the choice of reducing agent (e.g., a bulky hydride reagent) is crucial to achieve the desired stereochemistry.
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Deprotection: The protecting groups are removed to yield galacto-Dapagliflozin. For acetyl groups, this is typically done by hydrolysis using a base such as sodium methoxide (B1231860) in methanol.
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Purification: The final product is purified using techniques like column chromatography or recrystallization to obtain high-purity galacto-Dapagliflozin.
Determination of Inhibitory Activity (Ki)
The inhibitory constant (Ki) of galacto-Dapagliflozin against hSGLT1 and hSGLT2 can be determined using electrophysiological methods.
Experimental Workflow for Ki Determination:
Caption: Workflow for determining the inhibitory constant (Ki).
Methodology:
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Cell Culture and Transfection: Human embryonic kidney 293T (HEK-293T) cells are cultured and transfected with plasmids encoding either hSGLT1 or hSGLT2.
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Electrophysiological Recording: Whole-cell patch-clamp recordings are performed on the transfected cells. The membrane potential is held at a constant voltage.
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Substrate Application: A solution containing D-glucose is applied to the cells to induce a current mediated by the expressed SGLT transporter.
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Inhibitor Application: Once a stable baseline current is established, solutions containing varying concentrations of galacto-Dapagliflozin are applied to the cells.
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Data Analysis: The inhibition of the glucose-induced current at each inhibitor concentration is measured. The Ki value is then calculated by fitting the concentration-response data to the appropriate inhibition model.
Potential Signaling Pathway Interactions
While the primary mechanism of action for gliflozins is the direct inhibition of SGLT2, studies on Dapagliflozin suggest potential off-target effects on various cellular signaling pathways. It is plausible that galacto-Dapagliflozin may exert similar effects.
PI3K/AKT Signaling Pathway
Dapagliflozin has been shown to modulate the PI3K/AKT pathway, which is crucial for cell growth, survival, and metabolism.
References
- 1. Dapagliflozin mitigates cellular stress and inflammation through PI3K/AKT pathway modulation in cardiomyocytes, aortic endothelial cells, and stem cell-derived β cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dapagliflozin | C21H25ClO6 | CID 9887712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The SGLT2 Inhibitor Dapagliflozin Disrupts the Cell Cycle at High Concentrations Without Altering Glycosphingolipid (De Novo)Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. File:Dapagliflozin structure.svg - Wikimedia Commons [commons.wikimedia.org]
